Zoxazolamine (2-amino-5-chlorobenzoxazole) is a synthetic organic compound commonly used in scientific research as a model drug for studying drug metabolism and enzyme activity. [] It belongs to the class of benzoxazoles, which are characterized by a benzene ring fused to an oxazole ring. Its role in scientific research stems from its well-characterized metabolic pathway, primarily involving hydroxylation by hepatic microsomal enzymes, particularly cytochrome P450. This makes it an ideal tool for investigating the factors affecting drug metabolism, such as enzyme induction and inhibition, as well as the influence of various physiological and pathological conditions.
Zoxazolamine is derived from benzoxazole derivatives and belongs to the class of compounds known as muscle relaxants. Its chemical structure features a benzene ring fused to an oxazole ring, with an amino group and a chlorine substituent that contribute to its pharmacological activity. The compound has been studied for its biochemical effects, particularly in relation to its impact on neurotransmitter systems within the CNS .
The synthesis of Zoxazolamine involves several key steps, typically starting from readily available precursors. One common method of synthesis includes:
Recent studies have also explored the synthesis of transition metal complexes of Zoxazolamine, which involves coordination with metal ions and subsequent characterization using techniques like X-ray crystallography .
The molecular structure of Zoxazolamine can be described as follows:
The structural integrity and arrangement can be analyzed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR), which provide insights into the functional groups and molecular interactions present within the compound .
Zoxazolamine participates in various chemical reactions, primarily due to its functional groups:
These reactions highlight Zoxazolamine's versatility as both a therapeutic agent and a precursor for further chemical modifications.
Zoxazolamine exerts its muscle relaxant effects primarily through modulation of neurotransmitter systems within the CNS:
This mechanism underscores its utility in treating conditions characterized by excessive muscle tone or spasms.
Zoxazolamine exhibits several notable physical and chemical properties:
These properties are essential for understanding its handling, storage, and application in pharmaceutical formulations.
Zoxazolamine has several significant applications:
Zoxazolamine has the molecular formula C₇H₅ClN₂O, corresponding to a molar mass of 168.58 grams per mole [2] [4]. The molecule features a planar benzoxazole scaffold with chlorine at the 5-position and an amino group at the 2-position. While direct single-crystal data for zoxazolamine itself is limited in the provided sources, its coordination behavior in metal complexes offers indirect structural insights. For example, in the zinc complex [ZnCl₂(η¹-N-zoxazolamine)₂], crystallography reveals distorted tetrahedral geometry around the zinc center, with zoxazolamine ligands binding exclusively via the benzoxazole ring nitrogen atom (N3) [1]. This binding mode elongates the C2–N3 bond in the ligand, suggesting electron delocalization within the heterocycle.
Table 1: Physicochemical Properties of Zoxazolamine
Property | Value | Experimental Context |
---|---|---|
Molecular Formula | C₇H₅ClN₂O | [2] [4] |
Molar Mass | 168.58 g/mol | [2] [4] |
Solubility in DMSO | ≥100 mg/mL (593.19 mM) | Kinetic studies [4] |
Spectral Absorption | λ_max ≈ 300 nm (UV) | Solvent-dependent [4] |
Melting Point | Not reported in sources | — |
The compound exhibits high solubility in dimethyl sulfoxide (≥100 mg/mL), facilitating its use in metabolic and coordination studies [4]. Its solid-state stability is moderate, though decomposition pathways under heating or humidity are not detailed in the available literature.
Zoxazolamine exhibits prototropic tautomerism, allowing it to exist in equilibrium between amino (NH₂) and imino (NH) forms. This equilibrium is solvent-dependent, with polar aprotic solvents like acetonitrile favoring the amino tautomer, while protic solvents stabilize the imino form through hydrogen bonding [5]. This tautomeric flexibility underpins its versatility as a ligand. In transition metal complexes, zoxazolamine primarily coordinates via the benzoxazole nitrogen (N3) in a monodentate η¹-fashion, as demonstrated in the zinc complex [ZnCl₂(η¹-N-zoxazolamine)₂] [1]. The complex’s distorted tetrahedral geometry (confirmed by X-ray diffraction) arises from steric repulsion between the chloro ligands and benzoxazole rings.
Metal-ligand proton tautomerism further influences its coordination behavior. Theoretical studies indicate that metal binding can shift the tautomeric equilibrium toward the imino form, which enhances electron donation to the metal center [8]. This is critical in designing catalysts or sensors where electronic modulation is required. For alkaline earth metals, zoxazolamine derivatives form 1:1 complexes accompanied by bathochromic shifts in UV-Vis spectra, indicating tautomerism-driven electronic reorganization [5].
Table 2: Representative Transition Metal Complexes of Zoxazolamine
Complex | Coordination Mode | Geometry | Key Observation |
---|---|---|---|
[ZnCl₂(η¹-N-zoxazolamine)₂] [1] | Monodentate (N3) | Distorted tetrahedral | First reported transition metal complex; 77% yield |
Theoretical Ir complexes [8] | N-protonated tautomer | Square planar | MLPT enables oxidation reactivity |
Zoxazolamine was synthesized in 1953 and introduced clinically in 1955 as a muscle relaxant under brand names including Flexin, Deflexol, and Zoxine [2]. Its mechanism involved activation of calcium-activated potassium channels, reducing skeletal muscle tone. However, by the late 1950s, reports emerged linking zoxazolamine to severe hepatotoxicity, including cases of fatal liver necrosis. This prompted its voluntary withdrawal from markets [2].
Investigations into its metabolism revealed that zoxazolamine is hepatically oxidized to chlorzoxazone (5-chloro-2-benzoxazolinone), a metabolite retaining muscle relaxant properties but with a significantly improved safety profile [2] [4]. Chlorzoxazone replaced zoxazolamine therapeutically and remains in clinical use today. Paradoxically, zoxazolamine’s adverse effects cemented its utility in pharmacology: it became a model substrate for studying cytochrome P450 activity. Rodent studies show that zoxazolamine paralysis time inversely correlates with hepatic P450 enzyme activity, providing a functional assay for enzyme inducers or inhibitors [4]. For instance, its serum clearance in rats is 7.22 ± 1.01 mL/min/kg, with brain concentrations correlating with loss of righting reflex [4].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: